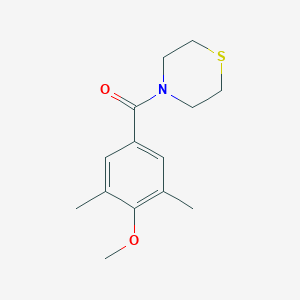
3-Chloro-2-methoxy-4-(methoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methoxy-4-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 2404733-76-0 . It has a molecular weight of 187.63 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClNO2/c1-11-5-6-3-4-10-8(12-2)7(6)9/h3-4H,5H2,1-2H3 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
3-Chloro-2-methoxy-4-(methoxymethyl)pyridine has a wide range of applications in scientific research. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in the synthesis of polymers and other materials for use in medical and industrial applications. In addition, this compound can be used as a catalyst in the synthesis of a variety of compounds, such as peptides and proteins.
Mécanisme D'action
Target of Action
Similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be diverse depending on the final compound it is used to synthesize .
Mode of Action
Related compounds are often involved in reactions such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed reaction. The exact mode of action would depend on the specific biochemical context in which this compound is used.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine in lab experiments include its versatility in synthesis, its ability to catalyze a variety of reactions, and its ability to be used in a variety of applications. However, there are some limitations to using this compound in lab experiments. For example, it is not as stable as some other compounds, and it can be difficult to handle due to its low solubility. In addition, it can be toxic if handled improperly.
Orientations Futures
The potential future applications of 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine are numerous. It could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of polymers for medical and industrial applications. In addition, it could be used as a catalyst in the synthesis of peptides and proteins. Furthermore, it could be used in the development of new drugs and therapies for a variety of diseases. Finally, it could be used in the development of new materials for a variety of applications.
Méthodes De Synthèse
3-Chloro-2-methoxy-4-(methoxymethyl)pyridine can be synthesized by several methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Buchwald-Hartwig amination. The Williamson ether synthesis involves the reaction of a this compound with an alcohol in the presence of a strong base, such as sodium hydroxide. The Mitsunobu reaction is a reaction between a this compound and an alcohol, in the presence of a strong base, such as potassium hydroxide. The Buchwald-Hartwig amination is a reaction between a this compound and an amine, in the presence of a palladium catalyst.
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
3-chloro-2-methoxy-4-(methoxymethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-5-6-3-4-10-8(12-2)7(6)9/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLGEBHVLODAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NC=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














